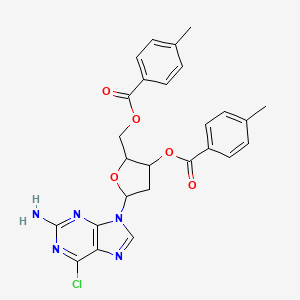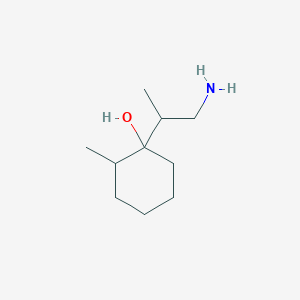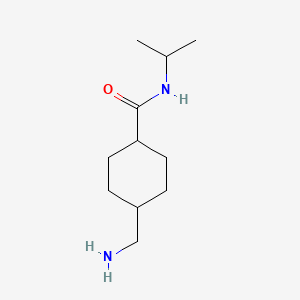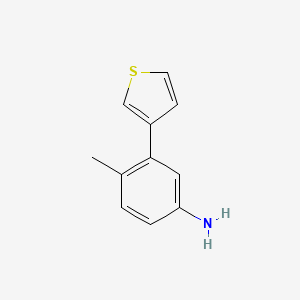
2-Amino-6-chloropurine-9-beta-D-(2'-deoxy-3',5'-di-O-(p-toluoyl))riboside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine is a nucleoside analog recognized for its potent antiviral properties. This compound impedes viral replication and fortifies the immune system against infected cells, making it a valuable asset in antiviral research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine involves the protection of the hydroxyl groups of 2-deoxyribose with p-toluoyl groups, followed by the coupling of the protected sugar with 2-amino-6-chloropurine. The reaction typically requires anhydrous conditions and the use of a strong base such as sodium hydride to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis with stringent control over reaction conditions and purification steps to achieve the desired product with high yield and purity.
化学反応の分析
Types of Reactions
2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group at the 2-position can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) under mild heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with various substituents at the 6-position, which can alter the biological activity of the compound.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, which can be used for further chemical modifications.
科学的研究の応用
2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its antiviral properties and its ability to inhibit viral replication.
Medicine: Investigated for potential therapeutic applications in treating viral infections.
Industry: Utilized in the production of antiviral drugs and research chemicals.
作用機序
The mechanism of action of 2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine involves the inhibition of viral replication by incorporating into the viral DNA or RNA, leading to chain termination. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis, thereby preventing the replication of the virus.
類似化合物との比較
Similar Compounds
2-Amino-6-chloropurine: A simpler analog without the sugar moiety, used in similar antiviral research.
2-Amino-9-(2-deoxy-beta-D-ribofuranosyl)purine: Another nucleoside analog with different substituents, used for comparison in biological studies.
Uniqueness
2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine is unique due to its specific structure, which provides enhanced stability and antiviral activity compared to other similar compounds. The presence of the p-toluoyl groups offers additional protection and facilitates selective reactions, making it a valuable compound in antiviral research.
特性
分子式 |
C26H24ClN5O5 |
|---|---|
分子量 |
521.9 g/mol |
IUPAC名 |
[5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H24ClN5O5/c1-14-3-7-16(8-4-14)24(33)35-12-19-18(37-25(34)17-9-5-15(2)6-10-17)11-20(36-19)32-13-29-21-22(27)30-26(28)31-23(21)32/h3-10,13,18-20H,11-12H2,1-2H3,(H2,28,30,31) |
InChIキー |
HUDUPJKATQIHAF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Bis[4-(9-H-carbazole)phenyl] sulfone](/img/structure/B12097401.png)
![2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12097406.png)
![(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097413.png)


![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B12097421.png)
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B12097434.png)


